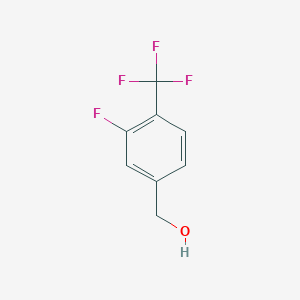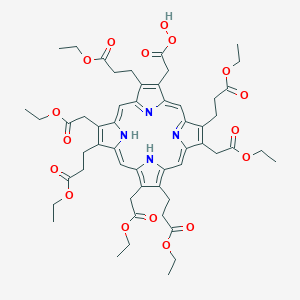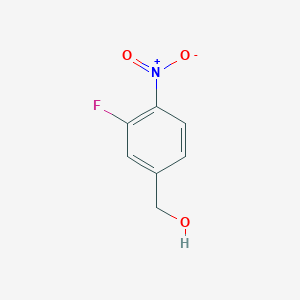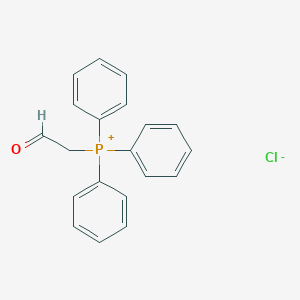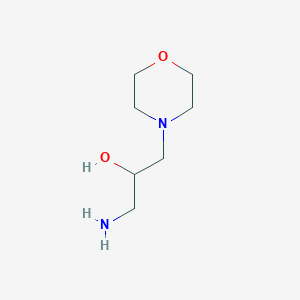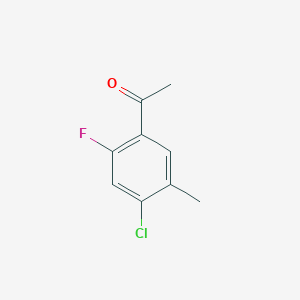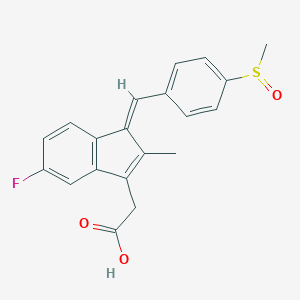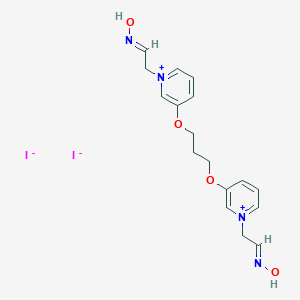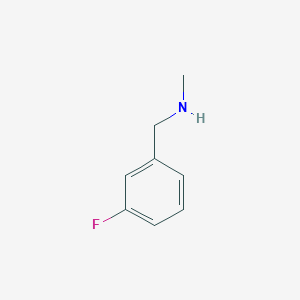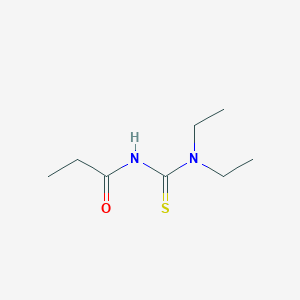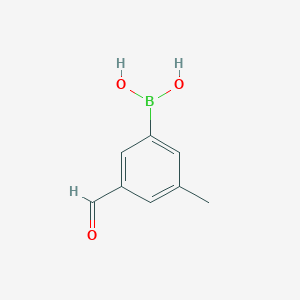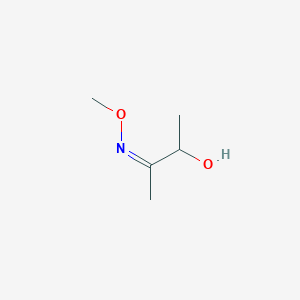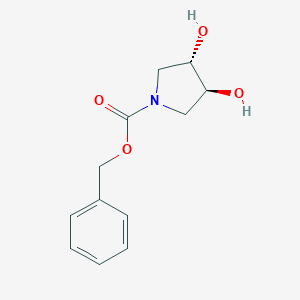
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a key building block in the synthesis of various biologically active compounds. Its stereochemistry is crucial for its activity, and the synthesis of such chiral compounds is a significant area of research in organic chemistry.
Synthesis Analysis
The synthesis of related chiral pyrrolidine derivatives has been demonstrated in several studies. For instance, a practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid was achieved through a stereospecific and regioselective chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization, starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile . Another study reported the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing the methylation, reduction, protection, and mesylation steps involved in the synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry at the 3 and 4 positions is particularly important for the biological activity of these compounds. The precise molecular structure can be confirmed through techniques such as NMR, MS, and polarimetry, as demonstrated in the synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including conjugate addition, cyclization, and hydrogenolysis. For example, the synthesis of 4-aminopyrrolidine carboxylic acids involved diastereoselective conjugate addition and was achieved with high diastereomeric and enantiomeric excesses . The reactivity of these compounds allows for the creation of a diverse array of derivatives, which can be tailored for specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the pyrrolidine ring can significantly alter these properties. For example, the introduction of a benzyl group can increase the compound's hydrophobicity, which may affect its solubility in organic solvents. The crystalline structure of related compounds and their hydrogen-bonded assembly in various dimensions have been studied, providing insights into the intermolecular interactions that can influence the compound's physical properties .
科学的研究の応用
Building Block for Enantiopure Macrocyclic Polyesters : This compound has been used as a building block for new enantiopure macrocyclic polyesters. Two different synthetic approaches have been presented, leading to complementary results. The structure of these macrocycles has been confirmed by NMR spectroscopy, FAB mass spectrometry, and X-ray analysis (Cicchi et al., 1998).
Synthesis of Biologically Active Compounds : It has been utilized in a practical and efficient synthesis of a key chiral building block for the synthesis of biologically active compounds. This process involves stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by nitrile anion cyclization (Ohigashi et al., 2010).
Asymmetric Synthesis of Amino Acids : The compound has been applied in the asymmetric syntheses of cis- and trans-4-aminotetrahydrofuran-3-carboxylic acids and 4-aminopyrrolidine carboxylic acids. This process showcases efficient asymmetric synthesis with high diastereomeric excess and enantiomeric excess (Bunnage et al., 2004).
Agonist for Metabotropic Glutamate Receptors : The first synthesis of one of the four possible stereoisomers of 3,4-dihydroxy-L-glutamic acid, derived from this compound, has been described. Preliminary pharmacological studies showed that it is an agonist of metabotropic glutamate receptors of type 1 (mGluR1) and a weak antagonist of mGluR4 (Dauban et al., 2000).
Synthesis of Azasugars as Enzymatic Inhibitors : It has been utilized in the synthesis of azasugars active as enzymatic inhibitors. The key reaction in this synthesis is the addition of vinylmagnesium chloride to a related nitrone, easily available from L-tartaric acid (Lombardo et al., 2001).
Preparation of mGluR6 Selective Ligand : The synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, starting from this compound, has been disclosed. This compound displayed good selectivity for metabotropic glutamate receptor 6 (mGluR6), making it a useful pharmacological research tool (Tueckmantel et al., 1997).
特性
IUPAC Name |
benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPRBVIIIGHPO-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563859 |
Source


|
| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate | |
CAS RN |
596793-30-5 |
Source


|
| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

